molecular formula C15H14O3 B189876 cis-Dehydroosthol CAS No. 109741-40-4

cis-Dehydroosthol

Cat. No. B189876
M. Wt: 242.27 g/mol
InChI Key: PJCYDTKNZVGNGP-DAXSKMNVSA-N
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Description

Cis-Dehydroosthol is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms . It has the molecular formula C15H14O3 .


Molecular Structure Analysis

The molecular structure of cis-Dehydroosthol includes a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . The IUPAC name is 7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one .


Physical And Chemical Properties Analysis

Cis-Dehydroosthol has a molecular weight of 242.27 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 242.094294304 g/mol, and it has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Allelopathic Substances in Plant Ecology

  • Application : cis-Dehydroosthol and related compounds have been identified as potential allelopathic substances in plants. They show strong growth inhibitory effects on other plants, suggesting their role in ecological dominance and secondary succession in plant communities (Kobayashi et al., 2004).

Host-Guest Chemistry

  • Application : In the field of host-guest chemistry, cis-Dehydroosthol derivatives have been studied for their stability and interaction characteristics. For instance, cis-stilbene derivatives encapsulated in cucurbit[7]uril demonstrate stability and unique host-guest interactions (Choi et al., 2003).

Organic Chemistry and Catalysis

  • Application : The compound has been investigated in various organic synthesis and catalytic processes. For example, studies on the dehydration of cis-substituted naphthols have provided insights into the formation of carbocation intermediates and their stabilization in organic reactions (Kudavalli et al., 2012).

Agricultural Chemistry

  • Application : In the context of agriculture, cis-Dehydroosthol related compounds, such as conjugated linoleic acids, have been studied for their effects on milk fat synthesis in dairy cows. This research provides insight into the dietary impacts on animal products (Perfield et al., 2007).

Biotechnological Applications

  • Application : cis-Dehydroosthol and its derivatives have applications in biotechnology, particularly in the identification and manipulation of specific enzymes in microbial strains, which could be valuable for producing certain compounds or for bioremediation (Wissner et al., 2020).

Safety And Hazards

If inhaled, it’s recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .

properties

IUPAC Name

7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCYDTKNZVGNGP-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Dehydroosthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C ITO, H FURUKAWA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Eight new coumarins, peroxyauraptenol(lb), cis-dehydroosthol(2), murraol(3), murranganon(4a), isomurranganon senecioate(5), murrangatin acetate(6b), isomurralonginol acetate (7b), …
Number of citations: 116 www.jstage.jst.go.jp
Z Tian, L Sun, B Chi, Z Du, X Zhang, Y Liu… - … of Chromatography B, 2022 - Elsevier
Traditional Chinese medicine is a rich source of natural products and has a long history of use because of its remarkable clinical efficacy. In the present study, the chemical constitutes of …
Number of citations: 3 www.sciencedirect.com
I Chihiro, F Hiroshi - Chemical & Pharmaceutical Bulletin, 1987 - cir.nii.ac.jp
Eight new coumarins, peroxyauraptenol (1b), cis-dehydroosthol (2), murraol (3), murranganon (4a), isomurranganon senecioate (5), murrangatin acetate (6b), isomurralonginol acetate (…
Number of citations: 5 cir.nii.ac.jp
井藤千裕, 古川宏 - Chem. Pharm. Bull., 1987 - cir.nii.ac.jp
Eight new coumarins, peroxyauraptenol (1b), cis-dehydroosthol (2), murraol (3), murranganon (4a), isomurranganon senecioate (5), murrangatin acetate (6b), isomurralonginol acetate (…
Number of citations: 0 cir.nii.ac.jp
RDH Murray, S Zeghdi - Phytochemistry, 1989 - Elsevier
The coumarin CM-c 2 , from Cnidium monnieri, 7-methoxy-8-(3-hydroxy-3-methylbut-1-enyl) coumarin, has been synthesized by palladium acetate-catalysed condensation of 7-methoxy…
Number of citations: 27 www.sciencedirect.com
Q Lu, Q Feng, J Yu, L Tong, J Zhang… - Biomedical …, 2023 - Wiley Online Library
Kidney‐yang‐deficiency‐syndrome (KYDS) is a metabolic disease caused by neuroendocrine disorder. Gushudan (GSD) is a traditional Chinese medicine prescription with the effect of …
C Ito, M Itoigawa, H Furukawa, H Tokuda, Y Okuda… - Cancer letters, 1999 - Elsevier
In a search for anti-tumor-promoting agents, we carried out a primary screening of twenty-nine 8-substituted and four 6-substituted derivatives of 7-methoxycoumarins isolated from …
Number of citations: 46 www.sciencedirect.com

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